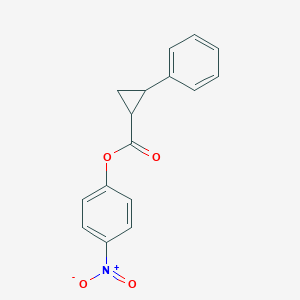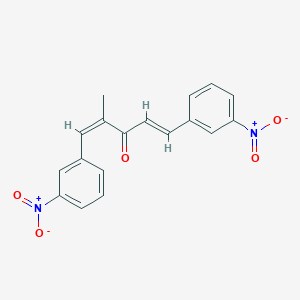![molecular formula C34H20Cl2N4O2 B391127 (E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE](/img/structure/B391127.png)
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole moiety, which is known for its biological activity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-(1,3-benzoxazol-2-yl)-4-chloroaniline with 4-formylbenzaldehyde under acidic or basic conditions to form the intermediate Schiff base. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)-4-chloroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also common in industrial settings to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro positions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of (E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. This compound may also induce changes in cellular signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-benzoxazol-2-yl)-benzamide: Known for its potential as an estrogen receptor ligand.
S-Dihydrodaidzein: Another compound with similar structural features and biological activity.
Uniqueness
(E)-N-[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]-1-{4-[(E)-{[3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROPHENYL]IMINO}METHYL]PHENYL}METHANIMINE stands out due to its unique combination of benzoxazole and Schiff base moieties, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C34H20Cl2N4O2 |
|---|---|
Poids moléculaire |
587.4g/mol |
Nom IUPAC |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-1-[4-[[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C34H20Cl2N4O2/c35-27-15-13-23(17-25(27)33-39-29-5-1-3-7-31(29)41-33)37-19-21-9-11-22(12-10-21)20-38-24-14-16-28(36)26(18-24)34-40-30-6-2-4-8-32(30)42-34/h1-20H |
Clé InChI |
ACGQFOOSUMJILD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC(=C(C=C5)Cl)C6=NC7=CC=CC=C7O6)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)C=NC5=CC(=C(C=C5)Cl)C6=NC7=CC=CC=C7O6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B391047.png)

![2-Oxo-2-phenylethyl 3-[(2,5-dichlorophenyl)sulfonyl]propanoate](/img/structure/B391050.png)
![4-[(4-Butoxybenzoyl)amino]phenyl benzoate](/img/structure/B391052.png)

![1-benzyl-N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B391056.png)
![N'-(2,4-dichlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391060.png)

![Ethyl 2-({[(1-adamantylcarbonyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B391062.png)
![1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[2-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]pyridin-3-yl]cyclohexane-1-carboxamide](/img/structure/B391063.png)
![N'-(1-methyl-3-phenylpropylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B391065.png)
![2-(4-fluorophenyl)-3-(4-methylbenzoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B391067.png)
